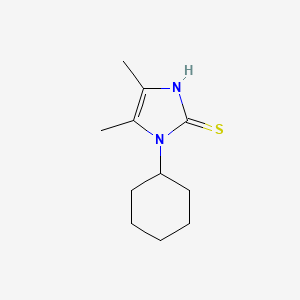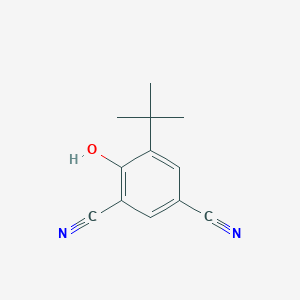![molecular formula C25H23N3O4S B2590270 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451466-90-3](/img/no-structure.png)
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Novel synthesis methods have been developed for creating quinazoline and its derivatives, which are crucial in medicinal chemistry for their potential biological activities. For example, a convenient synthesis route for triazolo[1,5-a]quinoline through the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate was reported, highlighting a methodology relevant to the synthesis of complex quinazoline derivatives (Pokhodylo & Obushak, 2019).
- Another study presented the synthesis, characterization, and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the chemical versatility and potential therapeutic applications of quinazoline derivatives (Hassan, Hafez, & Osman, 2014).
Biological Activities and Pharmacological Potential
- Research into the biological activities of quinazoline derivatives has led to discoveries of compounds with significant pharmacological potential. For instance, some synthesized quinazoline derivatives were evaluated for their diuretic, antihypertensive, and anti-diabetic potentials in rats, indicating the broad therapeutic scope of such molecules (Rahman et al., 2014).
- Another study focused on the synthesis and characterization of quinazoline derivatives, aiming to find a hybrid molecule as diuretic and antihypertensive agents, showcased the potential of these compounds in addressing cardiovascular diseases effectively (Rahman et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the substituents at the appropriate positions. The final step involves the introduction of the carboxamide group at the 7-position of the quinazoline ring system.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium hydroxide", "acetic anhydride", "acetic acid", "N,N-dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "N,N'-dicyclohexylcarbodiimide", "4-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide", "React 2-methoxybenzaldehyde with thiourea in ethanol to obtain 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide.", "Step 2: Synthesis of 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide", "React 4-methoxybenzaldehyde with thiourea in ethanol to obtain 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide.", "Step 3: Synthesis of 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide", "React 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide with ethyl acetoacetate in the presence of ammonium acetate to obtain 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide.", "Step 4: Synthesis of 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide", "React 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide with ethyl acetoacetate in the presence of ammonium acetate to obtain 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide.", "Step 5: Synthesis of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester", "React 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide and 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide with ethyl chloroformate in the presence of sodium hydroxide to obtain 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester.", "Step 6: Synthesis of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "React 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester with ammonia in ethanol to obtain 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
451466-90-3 |
Molecular Formula |
C25H23N3O4S |
Molecular Weight |
461.54 |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4S/c1-31-19-10-7-16(8-11-19)14-26-23(29)17-9-12-20-21(13-17)27-25(33)28(24(20)30)15-18-5-3-4-6-22(18)32-2/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,33) |
InChI Key |
BBGUKOLIJKOANS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590187.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2590188.png)

![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2590204.png)


![N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2590210.png)